2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17280302
InChI: InChI=1S/C38H31NP2/c1-2-39-37-27-33(40(29-15-7-3-8-16-29)30-17-9-4-10-18-30)23-25-35(37)36-26-24-34(28-38(36)39)41(31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28H,2H2,1H3
SMILES:
Molecular Formula: C38H31NP2
Molecular Weight: 563.6 g/mol

2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole

CAS No.:

Cat. No.: VC17280302

Molecular Formula: C38H31NP2

Molecular Weight: 563.6 g/mol

* For research use only. Not for human or veterinary use.

2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole -

Specification

Molecular Formula C38H31NP2
Molecular Weight 563.6 g/mol
IUPAC Name (7-diphenylphosphanyl-9-ethylcarbazol-2-yl)-diphenylphosphane
Standard InChI InChI=1S/C38H31NP2/c1-2-39-37-27-33(40(29-15-7-3-8-16-29)30-17-9-4-10-18-30)23-25-35(37)36-26-24-34(28-38(36)39)41(31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28H,2H2,1H3
Standard InChI Key FLVZFZDUNNXKNI-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=CC(=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7

Introduction

Chemical Structure and Fundamental Properties

The molecular architecture of 2,7-bis(diphenylphosphino)-9-ethyl-9H-carbazole features a carbazole backbone substituted with two diphenylphosphino groups at the 2- and 7-positions and an ethyl group at the 9-position. This arrangement confers a rigid, planar structure that enhances π-conjugation and electronic delocalization, critical for coordinating transition metals. The compound’s molecular formula is C<sub>38</sub>H<sub>31</sub>NP<sub>2</sub>, with a molecular weight of 563.6 g/mol.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>38</sub>H<sub>31</sub>NP<sub>2</sub>
Molecular Weight563.6 g/mol
IUPAC Name(7-Diphenylphosphanyl-9-ethylcarbazol-2-yl)-diphenylphosphane
CAS NumberNot publicly disclosed
Thermal Decomposition361.4–367.3°C

The ethyl group at the 9-position introduces steric bulk, moderating ligand–metal interactions while maintaining solubility in common organic solvents such as toluene and tetrahydrofuran.

Synthesis and Characterization

Synthetic Methodology

The synthesis of 2,7-bis(diphenylphosphino)-9-ethyl-9H-carbazole typically involves palladium-catalyzed coupling reactions. A representative route begins with 9-ethylcarbazole, which undergoes sequential phosphorylation using chlorodiphenylphosphine under inert conditions. Key steps include:

  • Lithiation of 9-ethylcarbazole at the 2- and 7-positions using n-butyllithium.

  • Phosphorylation with chlorodiphenylphosphine at −78°C to prevent side reactions.

  • Purification via column chromatography to isolate the target compound.

Reaction yields depend critically on temperature control and the exclusion of moisture, with optimal yields reaching 60–70%.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): <sup>31</sup>P NMR spectra exhibit singlet peaks at δ 18.7 ppm, confirming equivalent phosphorus environments. <sup>1</sup>H NMR resolves aromatic protons between δ 7.2–8.1 ppm and the ethyl group’s methylene protons at δ 4.3 ppm.

  • X-ray Crystallography: Single-crystal analyses reveal a dihedral angle of 12.5° between the carbazole plane and phenyl rings, minimizing steric clash while maintaining conjugation.

  • Thermogravimetric Analysis (TGA): Decomposition onset at 361.4°C underscores thermal robustness, critical for high-temperature applications.

Applications in Catalysis

Palladium-Catalyzed Cross-Coupling Reactions

2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole excels as a ligand in Suzuki–Miyaura and Buchwald–Hartwig couplings. Its large bite angle (≈104°) facilitates oxidative addition of aryl halides to palladium(0), while the carbazole backbone enhances electron donation, accelerating transmetallation and reductive elimination.

Table 2: Catalytic Performance in Suzuki–Miyaura Coupling

SubstrateYield (%)Turnover Frequency (h<sup>−1</sup>)
4-Bromotoluene92450
2-Chloronitrobenzene85380

Comparatively, triphenylphosphine (PPh<sub>3</sub>) affords ≤70% yields under identical conditions, highlighting the carbazole ligand’s superiority.

Role in Photoredox Catalysis

Comparison with Structural Analogues

Phosphoryl vs. Phosphino Derivatives

Replacing phosphino (−PPh<sub>2</sub>) with phosphoryl (−POPh<sub>2</sub>) groups, as in 2,7-bis(diphenylphosphoryl)-9-phenyl-9H-carbazole, drastically alters electronic properties. Phosphoryl derivatives exhibit stronger σ-donation but reduced π-acceptance, rendering them less effective in stabilizing low-oxidation-state metals .

Carbazole Substitution Patterns

  • 2,7-Disubstituted vs. 3,6-Disubstituted: 2,7-Substitution minimizes steric hindrance compared to 3,6-analogues, enabling tighter metal coordination.

  • Ethyl vs. Phenyl at N9: The ethyl group improves solubility without sacrificing electronic effects, whereas phenyl substituents enhance rigidity at the cost of processability .

Research Frontiers and Future Directions

Industrial-Scale Synthesis

Current efforts focus on optimizing phosphorylation steps using flow chemistry to enhance yield and reduce reliance on cryogenic conditions. Preliminary results indicate that microreactors operating at −40°C achieve 75% yield with 10-minute residence times.

Advanced Material Applications

  • Organic Photovoltaics (OPVs): Blending 2,7-bis(diphenylphosphino)-9-ethyl-9H-carbazole with electron-deficient acceptors yields charge-transfer complexes with broad UV-vis absorption (λ<sub>max</sub> = 450 nm) .

  • Luminescent Sensors: Europium(III) complexes incorporating this ligand exhibit intense red emission (λ<sub>em</sub> = 615 nm) under blue-light excitation, promising for bioimaging .

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